molecular formula C13H12N2 B12601937 3-Amino-2-(1H-inden-3-YL)but-2-enenitrile CAS No. 643015-28-5

3-Amino-2-(1H-inden-3-YL)but-2-enenitrile

Cat. No.: B12601937
CAS No.: 643015-28-5
M. Wt: 196.25 g/mol
InChI Key: IVBLXOWRXXHZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(1H-inden-3-yl)but-2-enenitrile typically involves the reaction of indene derivatives with appropriate nitrile and amine groups. One common method involves the reaction of 3-indoleacetonitrile with an appropriate amine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(1H-inden-3-yl)but-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene oxides, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted indene compounds.

Scientific Research Applications

3-Amino-2-(1H-inden-3-yl)but-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-(1H-inden-3-yl)but-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetonitrile: A related compound with similar structural features but different biological activities.

    3-Indoleacetonitrile: Another similar compound used in the synthesis of various organic molecules.

Uniqueness

3-Amino-2-(1H-inden-3-yl)but-2-enenitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

643015-28-5

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

3-amino-2-(3H-inden-1-yl)but-2-enenitrile

InChI

InChI=1S/C13H12N2/c1-9(15)13(8-14)12-7-6-10-4-2-3-5-11(10)12/h2-5,7H,6,15H2,1H3

InChI Key

IVBLXOWRXXHZPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C1=CCC2=CC=CC=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.